2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide typically involves multi-step organic reactionsThe final step often involves the coupling of the carboxylic acid with butylamine under mild conditions to form the butylamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the anthracene or pyridinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades that lead to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide
- 1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide
Uniqueness
What sets 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
The compound 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid butylamide is a complex organic molecule that exhibits a range of biological activities due to its unique structural characteristics. This article aims to explore the biological activity of this compound, focusing on its synthesis, potential applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C23H24N6O2
- Molecular Weight : Approximately 396.45 g/mol
The compound features a triaza-anthracene core and a pyridine ring, along with various functional groups including an imino group and a carboxylic acid derivative. These structural components are often associated with diverse biological activities.
Structural Comparison Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-Ethyl 2-Imino 10-Methyl 5-Oxo 1-(3-Pyridinylnmethyl) | Contains pyridine and imino groups | Antimicrobial |
4-Aminosalicylic Acid | Contains an amino group and aromatic ring | Antitubercular |
Triazole Derivatives | Similar nitrogen-rich structure | Antifungal |
This table illustrates how compounds with similar structural motifs can exhibit distinct biological activities, highlighting the unique potential of This compound .
Anticancer Properties
Preliminary studies suggest that compounds with similar structures to This compound may possess anticancer properties. Research has indicated that nitrogen-rich compounds can interact with DNA and inhibit tumor growth through various mechanisms.
Antimicrobial Activity
Research into related compounds has shown promising antimicrobial effects. The presence of the pyridine ring in this compound may contribute to its ability to disrupt microbial cell functions.
Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. Interaction studies have indicated potential pathways through which This compound could exert its effects:
- DNA Binding : The triaza-anthracene core may facilitate binding to DNA, leading to inhibition of replication.
- Enzyme Inhibition : The functional groups may interact with specific enzymes involved in metabolic pathways.
Study on Antitumor Activity
A study conducted on structurally related compounds demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting that This compound may have similar effects .
Synthesis and Evaluation of Metabolites
Further research involved synthesizing metabolites of related compounds to evaluate their biological activity. These metabolites showed affinities comparable to their parent compounds when tested against specific receptors, indicating that metabolic pathways could enhance or modify the biological effects of the original compound .
Properties
Molecular Formula |
C23H24N6O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-butyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H24N6O2/c1-3-4-10-26-22(30)17-12-18-21(27-20-15(2)7-6-11-28(20)23(18)31)29(19(17)24)14-16-8-5-9-25-13-16/h5-9,11-13,24H,3-4,10,14H2,1-2H3,(H,26,30) |
InChI Key |
YBKQOWQTXAYIGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.